![molecular formula C19H28N4O5S B2362486 2-(3-メチル-2,2-ジオキシドベンゾ[c][1,2,5]チアジアゾール-1(3H)-イル)エチルカルバモイル)ピロリジン-1-カルボン酸tert-ブチル CAS No. 2034201-35-7](/img/structure/B2362486.png)
2-(3-メチル-2,2-ジオキシドベンゾ[c][1,2,5]チアジアゾール-1(3H)-イル)エチルカルバモイル)ピロリジン-1-カルボン酸tert-ブチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. The “tert-butyl” part refers to a tertiary butyl group, which is a carbon atom attached to three other carbon atoms. The “2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl” part suggests the presence of a benzo-thiadiazole ring, which is a type of heterocyclic aromatic ring containing sulfur and nitrogen atoms . The “carbamoyl” part indicates the presence of a carbamoyl group, which consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom . The “pyrrolidine-1-carboxylate” part suggests the presence of a pyrrolidine ring, which is a type of non-aromatic five-membered ring with one nitrogen atom, and a carboxylate group, which is a carbon atom double-bonded to an oxygen atom and single-bonded to another oxygen atom that is in turn bonded to a metal ion .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of polar groups like carbamoyl and carboxylate would likely make the compound polar and potentially soluble in polar solvents .科学的研究の応用
- この化合物は、抗菌および抗真菌特性について評価されています。 インビトロ研究では、グラム陽性菌(黄色ブドウ球菌や枯草菌など)やグラム陰性菌(大腸菌や緑膿菌など)を含むいくつかの微生物に対して中等度の活性が示されています .
抗菌および抗真菌活性
創薬および医薬品化学
アミドおよびチアゾリジノン合成
抗がん剤の可能性
抗寄生虫剤および抗ヒスタミン剤の特性
生物学的相互作用および分子設計
要約すると、この化合物は、抗菌剤から創薬まで、さまざまな分野で有望です。その汎用性のある構造と潜在的な相互作用により、さらなる調査にふさわしい候補となっています。 研究者は、その特性を深く探求して、治療目的のための完全な可能性を引き出すことができます
作用機序
Mode of Action
The exact nature of these interactions and the resulting changes in the target would depend on the specific target involved .
Biochemical Pathways
Without specific information on the compound’s target, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Once the target is identified, it would be possible to map the compound’s effects onto known biochemical pathways .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the proportion of the compound that enters the circulation when introduced into the body and so is able to have an active effect .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s interaction with its target and the role of that target in cellular processes .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, presence of other molecules, and cellular location. Without specific information on the compound’s target and mode of action, it’s difficult to predict how these factors might influence the compound’s activity .
将来の方向性
The future directions for the study of this compound would depend on its potential applications. If it has medicinal properties, future studies might focus on improving its efficacy and reducing any side effects. If it has potential industrial applications, future research might focus on improving its synthesis and exploring its potential uses .
特性
IUPAC Name |
tert-butyl 2-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethylcarbamoyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O5S/c1-19(2,3)28-18(25)22-12-7-10-16(22)17(24)20-11-13-23-15-9-6-5-8-14(15)21(4)29(23,26)27/h5-6,8-9,16H,7,10-13H2,1-4H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGKAVCZWKQUKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,5-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2362403.png)
![5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2362405.png)

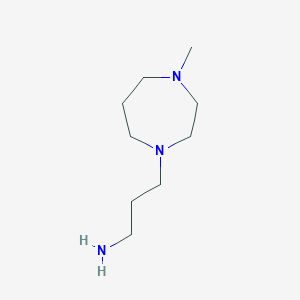
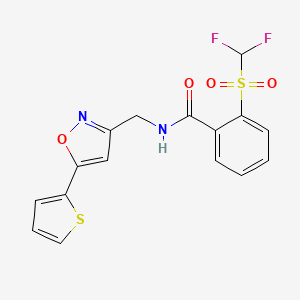
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide](/img/structure/B2362413.png)
![Methyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2362415.png)
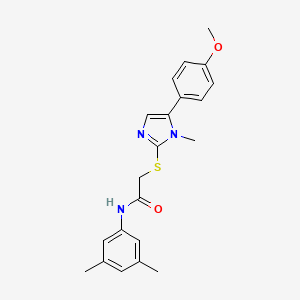
![6-(4-Chlorophenyl)-2-[1-(6-oxo-1-propan-2-ylpyridazine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2362420.png)
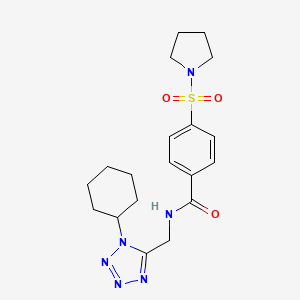
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2362422.png)
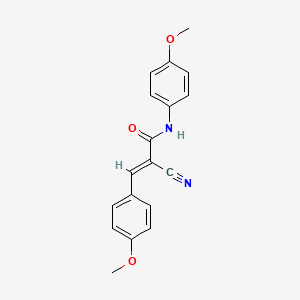
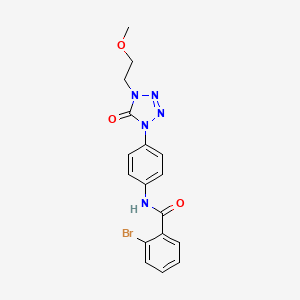
![5-((2,6-Dimethylmorpholino)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2362426.png)
